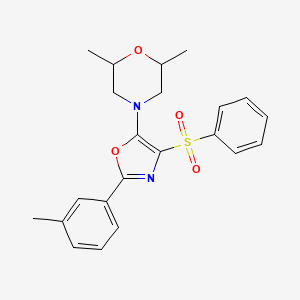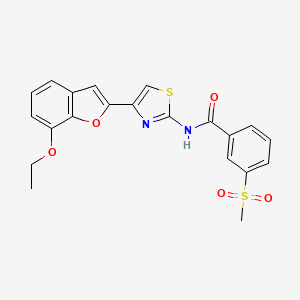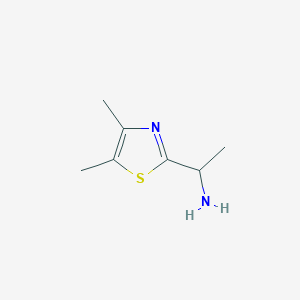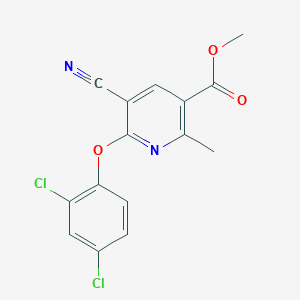
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine, also known as DMTM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxazoles and is structurally similar to other compounds that have shown promising results in various research fields.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various fields, including medicinal chemistry, drug discovery, and neuroscience. 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has been used as a scaffold for the design of novel compounds with improved pharmacological properties. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors. 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has been shown to have a high affinity for specific targets, making it a promising candidate for drug discovery.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has been shown to have various biochemical and physiological effects. The compound has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has also been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has several advantages for lab experiments. The compound is stable and easy to handle, making it suitable for various research applications. 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has also been shown to have low toxicity, making it a safer alternative to other compounds. However, the compound has some limitations, including its low solubility in water and limited availability.
Direcciones Futuras
There are several future directions for research on 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to explore the compound's mechanism of action and identify its molecular targets. Additionally, researchers can investigate the structure-activity relationship of 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine and design novel compounds with improved pharmacological properties. Finally, researchers can develop new synthesis methods to improve the yield and purity of the compound, making it more accessible for various research applications.
Conclusion:
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is a promising compound that has shown potential for various scientific research applications. The compound has been extensively studied for its potential as a therapeutic agent, and its mechanism of action and molecular targets are still being investigated. 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has several advantages for lab experiments, including its stability and low toxicity, but also has some limitations, such as its low solubility in water. Overall, 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is a compound that warrants further investigation and has the potential to make significant contributions to various research fields.
Métodos De Síntesis
The synthesis of 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine involves the reaction of 2,6-dimethylmorpholine with 4-(phenylsulfonyl)-2-(m-tolyl)oxazole in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
Propiedades
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-8-7-9-18(12-15)20-23-21(29(25,26)19-10-5-4-6-11-19)22(28-20)24-13-16(2)27-17(3)14-24/h4-12,16-17H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSHLUUDPHIKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methylpropanamide](/img/structure/B2907066.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2907069.png)

![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;dihydrochloride](/img/structure/B2907075.png)
![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)



![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2907081.png)
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)


